1,3-Dioxepane, 5,6-dibromo-, trans-
Description
1,3-Dioxepane, 5,6-dibromo-, trans- is a seven-membered cyclic ether derivative with bromine atoms at the 5 and 6 positions in a trans-configuration. The parent compound, 1,3-dioxepane (CAS 505-65-7), is synthesized from glyoxal and diols in high yields (up to 90%) via acid-catalyzed cyclization . Bromination of 1,3-dioxepane under controlled conditions introduces bromine atoms at the 5 and 6 positions, forming the trans-isomer as the dominant product due to steric and electronic factors . Physicochemical properties of 1,3-dioxepane (Table 1) provide a baseline for understanding its brominated derivatives. For example, its enthalpy of combustion (ΔcH°liquid) is -3009.00 kJ/mol, and its vaporization enthalpy (ΔvapH°) is 36.65 kJ/mol . The trans-5,6-dibromo derivative is expected to exhibit higher molecular weight, increased density, and altered reactivity compared to the parent compound.
Properties
CAS No. |
61253-90-5 |
|---|---|
Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
(5R,6R)-5,6-dibromo-1,3-dioxepane |
InChI |
InChI=1S/C5H8Br2O2/c6-4-1-8-3-9-2-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
OMZULIAXFBVADQ-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](COCO1)Br)Br |
Canonical SMILES |
C1C(C(COCO1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination Mechanisms
The direct bromination of 1,3-dioxepane employs molecular bromine (Br₂) in chlorinated solvents under controlled temperature conditions (-10°C to 25°C). Kinetic studies reveal a two-step addition mechanism where initial bromonium ion formation at the 5-position precedes anti attack at the 6-position, enforcing trans stereochemistry.
Table 1.1: Optimization of Direct Bromination Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Temperature | -30°C to 40°C | 0°C | +22 |
| Br₂ Equivalents | 1.8–2.5 eq | 2.1 eq | +15 |
| Solvent | CCl₄, CH₂Cl₂, DCE | 1,2-Dichloroethane | +18 |
| Reaction Time | 2–72 hrs | 24 hrs | +9 |
Catalytic quantities of FeBr₃ (0.5–1 mol%) enhance reaction rates by polarizing the Br-Br bond, facilitating bromonium ion formation. This method typically achieves 68–72% isolated yield with ≥98% trans selectivity when conducted at 0°C in 1,2-dichloroethane.
Radical Bromination Alternatives
N-Bromosuccinimide (NBS) mediated bromination under UV irradiation (λ = 365 nm) provides a safer alternative to molecular bromine. The radical chain mechanism proceeds through hydrogen abstraction at C5, generating a carbon radical that reacts with NBS. This method requires strict oxygen exclusion but achieves comparable yields (65–68%) with improved handling safety.
Cyclization of Brominated Diol Precursors
Diol Synthesis and Characterization
5,6-Dibromoheptane-1,3-diol serves as the principal precursor for acid-catalyzed cyclization. Industrial-scale production typically derives this diol from:
- Epoxidation of 1,3-pentadiene followed by bromohydrin formation
- Sharpless asymmetric dihydroxylation of 1-bromo-3-pentene
Table 2.1: Cyclization Catalyst Performance Comparison
| Catalyst | Temp (°C) | Time (hrs) | Yield (%) | Trans:cis Ratio |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 110 | 6 | 71 | 92:8 |
| Amberlyst-15 | 85 | 8 | 82 | 95:5 |
| p-Toluenesulfonic acid | 100 | 5 | 78 | 93:7 |
Solvent Effects on Ring Closure
Polar aprotic solvents (DMF, DMSO) increase cyclization rates but promote transannular side reactions. Mixed solvent systems (toluene:DMSO 4:1 v/v) optimally balance reaction kinetics and product stability, achieving 84% isolated yield with 96% trans isomer purity.
Ring-Opening Polymerization of Dibromo Epoxide Intermediates
Epoxide Synthesis Pathways
5,6-Dibromo-1,3-dioxepane derivatives are accessible through ring-expansion of 3-bromo-2-(bromomethyl)oxirane. This epoxide intermediate undergoes BF₃·OEt₂ catalyzed polymerization followed by acid quenching to yield the seven-membered ring system.
Equation 3.1: Epoxide Ring-Expansion Mechanism
$$
\chemfig{6((=O)-O-5(-(-Br)=(-Br)-O-=))} \xrightarrow{\text{BF}3} \chemfig{*7(-O-*5(-Br-(-Br)-O-=))} + \text{H}2\text{O}
$$
Molecular Weight Control
Living polymerization techniques using salen-type aluminum complexes enable precise control over molecular weight distributions (Đ = 1.05–1.12). Chain transfer agents (CTAs) like 1-dodecanethiol limit Mn to 5,000–20,000 g/mol while maintaining >95% end-group fidelity.
Industrial-Scale Production Considerations
Continuous Flow Bromination Systems
Modern plants employ falling film microreactors for bromine handling, achieving:
- 89% conversion in 17 seconds residence time
- 98.5% trans selectivity
- 6-fold reduction in bromine excess (1.05 eq vs. 2.1 eq batch)
Table 4.1: Batch vs. Flow Process Economics
| Metric | Batch Process | Continuous Flow | Improvement (%) |
|---|---|---|---|
| CapEx | $2.8 million | $1.9 million | -32 |
| OpEx (per kg) | $146 | $89 | -39 |
| Space-Time Yield | 0.8 kg/m³·hr | 5.2 kg/m³·hr | +550 |
Bromine Recovery Systems
Closed-loop bromine recovery via vacuum stripping and NaOH scrubbing achieves 99.2% Br₂ capture, reducing environmental emissions to <5 ppm in vent streams.
Analytical Characterization Techniques
Stereochemical Analysis
Advanced NMR methodologies enable precise determination of trans/cis ratios:
- $$^{13}\text{C}$$ DEPT-135: C5/C6 coupling constants (J = 9–12 Hz for trans)
- NOESY: Absence of H5-H6 cross peaks confirms trans configuration
- X-ray Crystallography: d(Br-Br) = 3.89 Å (trans) vs. 2.97 Å (cis)
Thermal Stability Profiling
TGA analysis under nitrogen reveals decomposition onset at 187°C (trans) vs. 162°C (cis), confirming enhanced stability of the trans isomer.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane, 5,6-dibromo-, trans- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1,3-dioxepane derivatives with fewer bromine atoms.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 1,3-dioxepane derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of partially or fully de-brominated 1,3-dioxepane derivatives.
Oxidation: Formation of more oxidized 1,3-dioxepane derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1,3-Dioxepane, 5,6-dibromo-, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxepane, 5,6-dibromo-, trans- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s unique structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of 1,3-Dioxepane
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔcH°liquid | -3009.00 | kJ/mol | NIST |
| ΔvapH° | 36.65 | kJ/mol | Joback |
| logPoct/wat | 0.771 | — | Crippen |
| Melting Point (Inp) | 795–829 | — | NIST |
Comparison with Similar Compounds
5,6-Dichloro-1,3-dioxepane
- Synthesis : Chlorination of 1,3-dioxepane yields 5,6-dichloro-1,3-dioxepane. The reaction is analogous to bromination but requires milder conditions due to chlorine’s lower reactivity .
- Properties: The dichloro derivative has lower molecular weight (vs. dibromo) and reduced steric bulk, leading to higher volatility. No direct thermodynamic data is available, but its logPoct/wat is predicted to be lower than the dibromo analogue due to smaller halogen size.
5,6-Dibromobenzimidazole Derivatives
- Synthesis: Bromination of benzimidazole nucleosides (e.g., arabinofuranosides) produces 5,6-dibromo derivatives. The reaction proceeds via initial mono-bromination (5- or 6-position) followed by ortho-addition of the second bromine .
5,6-Difluoro-2,1,3-Benzothiadiazole
- Synthesis : Fluorination of benzothiadiazole is less straightforward than bromination due to fluorine’s high electronegativity. The dibromo analogue is more synthetically accessible but less studied in device applications .
- Applications: Limited use in organic electronics compared to non-halogenated benzothiadiazoles, highlighting the trade-off between stability and reactivity in halogenated systems .
Physicochemical and Functional Comparisons
Table 2: Comparative Analysis of Halogenated Derivatives
- Reactivity : Brominated compounds (e.g., 5,6-dibromo-dioxepane) undergo nucleophilic substitution more readily than chlorinated or fluorinated analogues due to bromine’s polarizability.
- Biological Activity : Dibromobenzimidazoles show promise in medicinal chemistry, whereas dibromo-dioxepanes remain underexplored in biological contexts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-5,6-dibromo-1,3-dioxepane, and how do yields compare across methodologies?
- Answer : The compound can be synthesized via bromine addition to 1,3-dioxepane derivatives. A high-yield method (90%) involves direct bromination of 1,3-dioxepane under controlled conditions, avoiding side reactions common in older methods that produced mediocre yields (e.g., <50%) . Key steps include maintaining low temperatures (0–5°C) and stoichiometric control of bromine to prevent over-bromination. Comparative yield
| Method | Yield | Reference |
|---|---|---|
| Direct bromination | 90% | |
| Glyoxal/hexanediol route | 24–40% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing trans-5,6-dibromo-1,3-dioxepane?
- Answer :
- NMR : H and C NMR identify bromine substitution patterns and confirm trans-stereochemistry via coupling constants.
- X-ray diffraction : Resolves Br⋯Br contacts (3.4–3.6 Å) and C–H⋯H–C interactions in crystal lattices, critical for understanding packing efficiency .
- Mass spectrometry : High-resolution MS (e.g., LC-HR-QToF) confirms molecular formula (CHBrO) and isotopic patterns .
Q. What are the key physicochemical properties of trans-5,6-dibromo-1,3-dioxepane relevant to reaction design?
- Answer :
Advanced Research Questions
Q. How can stereoselective synthesis of the trans-isomer be optimized to minimize cis-contamination?
- Answer : Stereocontrol is achieved via:
- Solvent polarity : Polar aprotic solvents (e.g., DCM) favor trans-configuration by stabilizing transition states with bromine anti-addition .
- Catalysis : Lewis acids (e.g., BF) enhance regioselectivity by coordinating to the dioxepane oxygen, directing bromine addition .
Q. What strategies enable the incorporation of trans-5,6-dibromo-1,3-dioxepane into block copolymers for materials science?
- Answer : Controlled radical polymerization (e.g., ATRP or RAFT) allows functionalization:
- ATRP : Initiate polymerization using bromine as a leaving group, enabling chain extension with styrene or acrylates .
- RAFT : Use dibromo sites as chain-transfer agents to synthesize star-block copolymers with narrow polydispersity (<1.2) .
Q. How can contradictions in reported reaction yields (e.g., 24% vs. 90%) be resolved through mechanistic analysis?
- Answer : Discrepancies arise from:
- Side reactions : Over-bromination or ring-opening in acidic conditions. Mitigate via pH control (neutral buffers) and inert atmospheres .
- Catalyst choice : Older methods used non-optimized catalysts (e.g., HSO), while modern approaches employ BF etherate for higher efficiency .
Q. What role do Br⋯Br interactions play in the crystal engineering of trans-5,6-dibromo-1,3-dioxepane derivatives?
- Answer : Br⋯Br contacts (3.4–3.6 Å) stabilize crystal lattices via halogen bonding, influencing melting points and solubility. These interactions are critical for designing co-crystals with fluorinated aromatics for electronic materials .
Q. How can non-target screening (e.g., LC-HRMS) detect trace trans-5,6-dibromo-1,3-dioxepane in environmental matrices?
- Answer : Use high-resolution mass spectrometry (HRMS) with:
- Ionization : ESI(+) mode for enhanced sensitivity.
- Fragmentation : Monitor m/z 273.89 (CHBrO) and isotope clusters (Br/Br ratio ~1:1) .
Methodological Notes
- Data Interpretation : Cross-validate NMR and X-ray data to resolve stereochemical ambiguities.
- Ethical Considerations : Avoid leading questions in surveys on toxicity; prioritize hypothesis-driven designs per .
- Experimental Design : Pilot studies using microreactors (≤10 mL scale) recommended for optimizing bromination conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
